molecular formula C23H17N3O B11712063 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline

Cat. No.: B11712063
M. Wt: 351.4 g/mol
InChI Key: JZCAVWGYEXHDFO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline is a complex organic compound that features a benzimidazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline typically involves the condensation of 1H-benzimidazole-2-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline
  • 2-(1H-benzimidazol-2-yl)-3H-chromen-3-one

Uniqueness

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline is unique due to its specific combination of benzimidazole and chromene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine

InChI

InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26)

InChI Key

JZCAVWGYEXHDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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